2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Once the intermediates are prepared, the final compound can be synthesized by coupling the quinoline and indole moieties through a sulfanyl linkage. This step typically involves the use of thiolating agents such as thiourea or thiols in the presence of a base to form the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline and indole derivatives.
Scientific Research Applications
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The quinoline and indole moieties can bind to specific receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of quinoline and indole moieties, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20N4OS |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(3-cyano-8-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-15-5-4-6-16-11-18(12-24)23(27-22(15)16)29-14-21(28)25-10-9-17-13-26-20-8-3-2-7-19(17)20/h2-8,11,13,26H,9-10,14H2,1H3,(H,25,28) |
InChI Key |
YAWBEFUXLFHLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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